1-(2-((beta-Cyano-4-(diethylamino)cinnamoyl)oxy)ethyl)-1-methyl-1H-imidazolium toluene-p-sulphonate
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Overview
Description
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE is a heterocyclic organic compound with the molecular formula C18H21N4O2.C7H7O3S and a molecular weight of 524.631780 g/mol . This compound is known for its unique structure, which includes an imidazolium core and a cinnamoyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE involves several steps. The primary synthetic route includes the reaction of beta-cyano-4-(dimethylamino)cinnamoyl chloride with 1-methylimidazole in the presence of a base, followed by the addition of toluene-p-sulfonic acid to form the final product . The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE involves its interaction with specific molecular targets and pathways. The compound’s imidazolium core allows it to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The cinnamoyl moiety contributes to its ability to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE can be compared with other similar compounds, such as:
1-[2-[[BETA-CYANO-4-(DIETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE: This compound has a similar structure but with diethylamino groups instead of dimethylamino groups, leading to different chemical and biological properties.
1-[2-[[2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]ACRYLOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM 2-ETHYLHEXANOATE: This compound features a different counterion, which can affect its solubility and reactivity.
These comparisons highlight the unique features of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE, making it a valuable compound for various scientific applications.
Properties
CAS No. |
94087-12-4 |
---|---|
Molecular Formula |
C27H32N4O5S |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H25N4O2.C7H8O3S/c1-4-23(5-2)19-8-6-17(7-9-19)18(15-21)14-20(25)26-13-12-24(3)11-10-22-16-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-11,14,16H,4-5,12-13H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b18-14+; |
InChI Key |
WDUGHFIWKOUANY-LSJACRKWSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C/C(=O)OCC[N+]2(C=CN=C2)C)/C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC(=O)OCC[N+]2(C=CN=C2)C)C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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